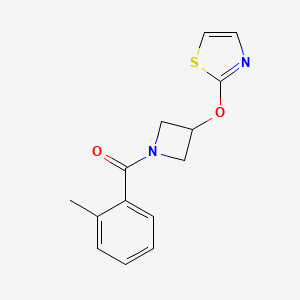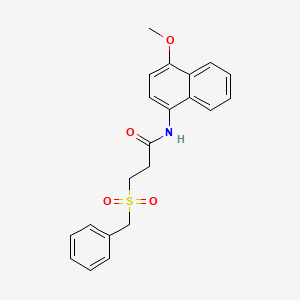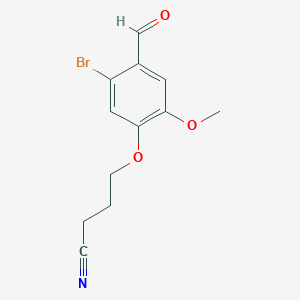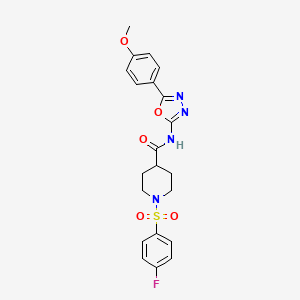
(3-(Thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone, also known as AZD-9567, is a small molecule drug that has been developed for the treatment of various diseases. This compound belongs to the class of azetidinone derivatives and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thiazole derivatives, such as the compound , have been found to possess significant antimicrobial properties . They are often used in the development of new antimicrobial agents due to their ability to inhibit the growth of various bacteria and fungi. This makes them valuable in the fight against infectious diseases and in the development of new antibiotics .
Anticancer Research
The thiazole moiety is a common feature in many anticancer agents. Research has shown that thiazole derivatives can exhibit cytotoxic activity against a range of human tumor cell lines. This includes potential applications in the treatment of prostate cancer, where certain thiazole compounds have demonstrated potent effects .
Neuroprotective Properties
Thiazoles are also being studied for their neuroprotective effects . They may play a role in the synthesis of neurotransmitters like acetylcholine, which is crucial for the normal functioning of the nervous system. This opens up potential applications in the treatment of neurodegenerative diseases .
Antiviral and Antiretroviral Therapy
Compounds containing thiazole structures have been used in the development of antiretroviral drugs, such as Ritonavir, which are essential in the management of HIV/AIDS. The exploration of new thiazole-based compounds could lead to more effective treatments for viral infections .
Antioxidant Properties
Thiazole derivatives have been identified with antioxidant properties, which are important in protecting cells from oxidative stress. This property is beneficial in the development of drugs that can mitigate the effects of free radicals in the body .
Agricultural Chemicals
In the agricultural sector, thiazole compounds are utilized for their fungicidal and biocidal properties. They help protect crops from fungal infections and can be used in the synthesis of various agrochemicals .
Photographic Sensitizers and Industrial Applications
Thiazole derivatives are used in the field of photography as sensitizers due to their ability to respond to light. Additionally, they find applications in industrial processes, such as rubber vulcanization, which is crucial for manufacturing durable rubber products .
Quantum Science and Technology
While not directly related to the specific compound, thiazole structures contribute to the field of quantum science and technology. They are part of the research into quantum computing and state sensors, which can revolutionize data processing and measurement techniques in scientific research .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-4-2-3-5-12(10)13(17)16-8-11(9-16)18-14-15-6-7-19-14/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJLWUSMDOVGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2608396.png)
![8-bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2608397.png)



![(1S,5R)-1beta-Methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2608405.png)




![N-(3-fluorophenyl)-2-{1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetamide](/img/structure/B2608412.png)
![N-[(4-Methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2608413.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)